2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile 2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 866154-51-0
VCID: VC4269709
InChI: InChI=1S/C12H8ClFN2S/c13-9-6-8(3-4-10(9)14)16-11(7-15)12-2-1-5-17-12/h1-6,11,16H
SMILES: C1=CSC(=C1)C(C#N)NC2=CC(=C(C=C2)F)Cl
Molecular Formula: C12H8ClFN2S
Molecular Weight: 266.72

2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile

CAS No.: 866154-51-0

Cat. No.: VC4269709

Molecular Formula: C12H8ClFN2S

Molecular Weight: 266.72

* For research use only. Not for human or veterinary use.

2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile - 866154-51-0

Specification

CAS No. 866154-51-0
Molecular Formula C12H8ClFN2S
Molecular Weight 266.72
IUPAC Name 2-(3-chloro-4-fluoroanilino)-2-thiophen-2-ylacetonitrile
Standard InChI InChI=1S/C12H8ClFN2S/c13-9-6-8(3-4-10(9)14)16-11(7-15)12-2-1-5-17-12/h1-6,11,16H
Standard InChI Key IZZSFTVEYLBJQZ-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(C#N)NC2=CC(=C(C=C2)F)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

  • IUPAC Name: 2-(3-Chloro-4-fluoroanilino)-2-(thiophen-2-yl)acetonitrile

  • SMILES: \text{C1=CSC(=C1)C(C#N)NC2=CC(=C(C=C2)F)Cl}

  • InChIKey: IZZSFTVEYLBJQZ-UHFFFAOYSA-N\text{IZZSFTVEYLBJQZ-UHFFFAOYSA-N}

  • XLogP3: 3.8 (indicating moderate lipophilicity)

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H8ClFN2S\text{C}_{12}\text{H}_{8}\text{ClFN}_{2}\text{S}
Molecular Weight266.72 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds3

Structural Insights

The compound’s crystal lattice stabilization involves π–π stacking (centroid-to-centroid distance: 3.65 Å) and intermolecular hydrogen bonding, as observed in analogous thieno[3,2-b]thiophene derivatives . The chloro and fluoro substituents on the aniline ring enhance electronic asymmetry, which is critical for interactions with biological targets .

StepReagents/ConditionsYieldSource
BrominationNBS in DMF at −10°C78–83%
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, THF65–75%
CyclizationPolyphosphoric acid, chlorobenzene70%

Biological Activity and Applications

Enzyme Inhibition

Inhibitory activity against tyrosyl-DNA phosphodiesterase II (TDP2) has been reported for structurally related deazaflavins and toxoflavins, suggesting potential applications in oncology . The nitrile group may act as a electrophilic warhead, covalently modifying catalytic residues .

Table 3: Comparative Bioactivity of Thiophene Derivatives

Compound ClassIC50_{50} (TDP2)Selectivity IndexSource
Deazaflavins0.8–1.2 µM>100
Toxoflavins1.5–2.3 µM50–80
Thieno[3,2-b]thiophenesNot reportedN/A
SupplierPurityPackagingPrice Range (USD/g)
AK Scientific≥95%1g, 5g$150–$300
Matrix Scientific≥98%100mg, 1g$200–$400

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